5-F2t-IsoP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-F2t-Isoprostane is a member of the F2-isoprostane family, which are prostaglandin-like compounds produced by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been extensively studied for their role in various physiological and pathological processes .

Méthodes De Préparation

5-F2t-Isoprostane is synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of lipid hydroperoxides, which are subsequently reduced to form the isoprostane. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound

Analyse Des Réactions Chimiques

5-F2t-Isoprostane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different isoprostane derivatives.

Reduction: Reduction reactions can convert the hydroperoxide groups to hydroxyl groups.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .

Applications De Recherche Scientifique

5-F2t-Isoprostane has several scientific research applications:

Chemistry: It is used as a biomarker for oxidative stress in various chemical studies.

Mécanisme D'action

5-F2t-Isoprostane exerts its effects through interactions with prostanoid receptors. It has been shown to regulate the release of neurotransmitters in the retina by modulating potassium-evoked release of aspartate . The compound’s mechanism involves binding to specific prostanoid receptors, leading to changes in intracellular signaling pathways and ultimately affecting cellular functions .

Comparaison Avec Des Composés Similaires

5-F2t-Isoprostane is part of the F2-isoprostane family, which includes other compounds like 15-F2t-Isoprostane and 8-iso-Prostaglandin F2alpha. Compared to these similar compounds, 5-F2t-Isoprostane is unique in its specific interactions with prostanoid receptors and its distinct biological activities . Other similar compounds include:

15-F2t-Isoprostane: Known for its vasoconstrictive properties.

8-iso-Prostaglandin F2alpha: Widely studied as a biomarker for oxidative stress.

Activité Biologique

5-F2t-IsoP (5-series F2-isoprostane) is a product of free radical-catalyzed, non-enzymatic oxidation of arachidonic acid. It is part of a larger family of isoprostanes, which are recognized for their roles as biomarkers of oxidative stress and their various biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, effects on human health, and associated research findings.

Overview of Isoprostanes

Isoprostanes are lipid peroxidation products that arise from the oxidative degradation of polyunsaturated fatty acids. Among these, F2-isoprostanes are particularly significant due to their stability and biological activity. The most studied isomers include 1this compound and this compound, with the former being more widely recognized for its potent biological effects.

Biological Activities

Vasoconstriction and Cardiovascular Effects

This compound has been shown to lack direct vasomotor activity in both rat and human vessels, contrasting sharply with 1this compound, which exhibits significant vasoconstrictive properties. Studies indicate that while 1this compound can induce coronary vasoconstriction, this compound does not produce similar effects at tested concentrations . This distinction is crucial for understanding the physiological roles of different isoprostanes.

Role in Oxidative Stress

This compound serves as a biomarker for oxidative stress. Elevated levels have been associated with various pathological conditions, including hypertension during pregnancy and metabolic disorders. For instance, a study demonstrated that women with hypertension exhibited higher levels of this compound compared to normotensive counterparts . This suggests that measuring this compound can provide insights into oxidative damage related to cardiovascular health.

Research Findings

Metabolism and Excretion

Recent studies have focused on the metabolism of this compound in human liver microsomes. Research indicates that glucuronide conjugates are the primary metabolites formed during this process, which may influence the interpretation of this compound levels as biomarkers of oxidative stress . Understanding these metabolic pathways is essential for accurately assessing the implications of elevated isoprostane levels in clinical settings.

Case Studies

- Hypertension in Pregnancy : A study involving pregnant women found a correlation between elevated levels of this compound and increased blood pressure, suggesting its potential role as a biomarker for monitoring hypertensive disorders during pregnancy .

- Dietary Influences : Another investigation assessed the impact of dietary intake on plasma levels of F2-isoprostanes. Results indicated that high dairy intake significantly reduced plasma concentrations of both this compound and other isomers, highlighting how lifestyle factors can modulate oxidative stress markers .

Comparative Analysis

| Isoprostane | Vasoconstrictive Activity | Role as Biomarker | Associated Conditions |

|---|---|---|---|

| This compound | None | Yes | Hypertension, Metabolic Disorders |

| 1this compound | Yes | Yes | Cardiovascular Diseases |

Propriétés

IUPAC Name |

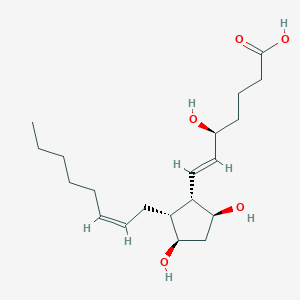

(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPXIZGLPAGEV-VOMLHDSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.